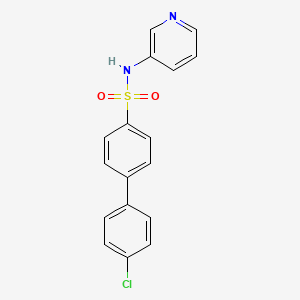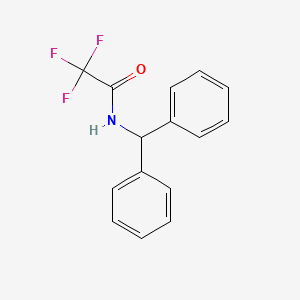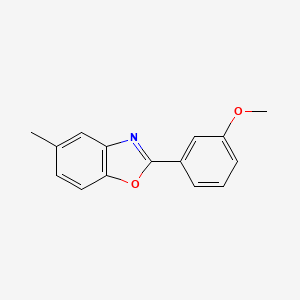![molecular formula C14H13N5O B5745856 1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a synthetic molecule that belongs to the class of pyrimidines and has been shown to possess a variety of biochemical and physiological effects. In
科学的研究の応用
1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone has been extensively studied for its potential applications in drug development. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cancer cell proliferation. Furthermore, it has been investigated for its potential use as a fluorescent probe in bioimaging studies.
作用機序
The mechanism of action of 1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone is not fully understood. However, it has been proposed that the compound interacts with specific targets, such as enzymes or receptors, in cells to exert its effects. For example, it has been shown to bind to the ATP-binding site of tyrosine kinase, which inhibits its activity and leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone has been shown to possess a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of antimicrobial and antiviral drugs. Additionally, it has been investigated for its potential use as a fluorescent probe in bioimaging studies due to its ability to selectively bind to specific targets in cells.
実験室実験の利点と制限
One advantage of using 1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. Additionally, its potential applications in drug development make it an attractive compound for further investigation. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone. One direction is to investigate its potential use as a fluorescent probe in bioimaging studies. Another direction is to further explore its antimicrobial and antiviral properties for the development of novel drugs. Additionally, its potential as a cancer treatment should be further investigated through in vivo studies. Finally, the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for specific targets.
合成法
The synthesis of 1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone involves the reaction of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-amine with 3-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been successfully replicated by several research groups and has been shown to be efficient and reliable.
特性
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-6-13(19-14(17-9)15-8-16-19)18-12-5-3-4-11(7-12)10(2)20/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUGPEHZWOKHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)

![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)
![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)
![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
